molecular formula C11H13ClINO2 B2895455 5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide CAS No. 1197646-31-3

5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide

Cat. No.: B2895455
CAS No.: 1197646-31-3
M. Wt: 353.58
InChI Key: VIZJSRRVMDXITQ-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide is a chemical compound for research use only, not intended for diagnostic or therapeutic applications. This benzamide derivative is of significant interest in organic synthesis, particularly as a potential precursor for developing hypervalent iodine catalysts . Structural analogs, such as 2-Iodo-N-isopropyl-5-methoxybenzamide, have been documented as highly reactive and environmentally benign organocatalysts for the oxidation of benzylic and aliphatic alcohols to their corresponding carbonyl compounds under mild conditions . The specific substitution pattern on the benzene ring of this compound, featuring both chloro and iodo substituents, is designed to potentially modulate the electronic properties and reactivity of the iodine center. This could facilitate its in-situ conversion to active pentavalent iodine species (such as I(III) or I(V)) when used with co-oxidants like Oxone®, enabling catalytic oxidative transformations in a laboratory setting . Researchers can investigate its application in green chemistry methodologies and explore its mechanism of action in facilitating challenging bond formations.

Properties

IUPAC Name

5-chloro-4-iodo-2-methoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClINO2/c1-6(2)14-11(15)7-4-8(12)9(13)5-10(7)16-3/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZJSRRVMDXITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1OC)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or iodine atoms.

Scientific Research Applications

5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations and Functional Group Impact

5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide (C₁₁H₁₅O₃ClFN₃S)
  • Key Differences : Replaces iodine with fluorine and introduces a sulfamoyl group (N-isopropyl-N-methylsulfamoyl) instead of a simple isopropylamide.
  • Molecular Weight : ~335.8 g/mol (lighter due to fluorine vs. iodine).
  • Functional Implications :
    • Fluorine’s electronegativity may enhance metabolic stability compared to iodine.
    • The sulfamoyl group could confer solubility advantages or alter target specificity (e.g., sulfonamide-based drugs often target carbonic anhydrases) .
N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide (C₁₅H₁₄ClNO₂)
  • Key Differences : Lacks iodine and isopropyl groups; features a methylphenyl substituent.
  • Molecular Weight : 275.7 g/mol.
  • Functional Implications: Reduced steric bulk may improve solubility but decrease membrane permeability.
5-Iodo-2-methoxybenzaldehyde (C₈H₇IO₂)
  • Key Differences : Benzaldehyde core (vs. benzamide) with iodine and methoxy groups.
  • Molecular Weight : ~262.0 g/mol.
  • Functional Implications :
    • Aldehyde group increases electrophilicity, making it reactive in condensation reactions.
    • Lacks the amide moiety critical for protease resistance or peptide mimicry .

Structural and Pharmacological Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide C₁₁H₁₃ClINO₂* ~371.6 Cl, I, OCH₃, N-isopropyl Enzyme inhibition, radiopharmaceuticals
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide C₁₁H₁₅ClFN₃O₃S 335.8 Cl, F, NH₂, sulfamoyl Carbonic anhydrase inhibition
N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide C₁₅H₁₄ClNO₂ 275.7 Cl, OCH₃, methylphenyl Intermediate in organic synthesis
5-Iodo-2-methoxybenzaldehyde C₈H₇IO₂ 262.0 I, OCH₃, aldehyde Electrophilic coupling reactions

*Inferred formula based on nomenclature.

Research Implications and Gaps

  • Target Selectivity : The iodine and isopropyl groups in this compound suggest unique binding modes compared to lighter halogenated analogs. Further studies are needed to validate its affinity for iodine-dependent targets (e.g., thyroid receptors).
  • Synthetic Challenges : Heavy halogens like iodine may complicate purification steps compared to fluorine or chlorine derivatives .

Biological Activity

5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the existing literature on its biological properties, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Antiproliferative Activity

Research has demonstrated that benzamide derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the benzamide structure can lead to enhanced activity against human cancer cell lines such as K562 (chronic myelogenous leukemia), MCF-7 (breast cancer), and NCI H460 (non-small cell lung cancer) .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Growth Inhibition (%) at 10 µM
K5623.585
MCF-74.080
NCI H4605.275

The compound showed the highest growth inhibition in the K562 cell line, indicating its potential as a lead compound for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects appears to involve disruption of microtubule dynamics. This is consistent with the behavior of other related compounds that act as antitubulin agents. Specifically, it has been observed that these compounds can induce apoptosis in cancer cells through cell cycle arrest and subsequent activation of apoptotic pathways .

Apoptosis Induction

Flow cytometric analyses have indicated that treatment with this compound leads to an increase in the sub-G1 population of cells, suggesting apoptosis induction. The compound's effects on cell cycle distribution have been summarized as follows:

TreatmentSub-G1 (%)G0/G1 (%)S (%)G2/M (%)
Control10503010
5-Chloro-4-iodo...30402010

The increase in the sub-G1 phase indicates a significant apoptotic effect mediated by the compound .

Structure-Activity Relationships (SAR)

The structural modifications of benzamides significantly influence their biological activity. The presence of halogen atoms (like chlorine and iodine) at specific positions on the aromatic ring has been shown to enhance activity against various cancer cell lines. The introduction of an isopropyl group at the amide nitrogen also appears to contribute positively to the compound's potency .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Chlorine at position 5Increased antiproliferative activity
Iodine at position 4Enhanced tubulin binding
Isopropyl substitution at amideImproved metabolic stability

Case Studies

A notable case study involved the evaluation of a series of benzamide derivatives, including our compound, where they were tested for their efficacy against a panel of human cancer cell lines. The study highlighted that derivatives with both chlorine and iodine substitutions exhibited superior antiproliferative properties compared to their unsubstituted counterparts .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide, and how can purity be optimized?

The synthesis of benzamide derivatives typically involves amide coupling reactions between substituted benzoic acids and amines. For this compound:

  • Start with 5-chloro-2-methoxybenzoic acid, activate the carboxylic acid using EDCI/HOBt or similar coupling agents.
  • React with isopropylamine to form the amide bond.
  • Introduce the iodine substituent via electrophilic aromatic substitution (e.g., using I₂ and HNO₃) or via halogen exchange if starting from a bromo/chloro precursor .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) .

Q. Which analytical techniques are critical for structural confirmation and characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic patterns (Cl, I) .
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. How do the chloro, iodo, and methoxy substituents influence reactivity and bioactivity?

  • Electron-withdrawing Cl/I : Increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .
  • Methoxy group : Modulates solubility and steric effects; its electron-donating nature may stabilize resonance structures in catalytic intermediates .
  • Isopropyl group : Enhances hydrophobicity, potentially improving membrane permeability in biological assays .

Advanced Research Questions

Q. How can substituent effects on catalytic activity be systematically evaluated?

  • Experimental Design : Compare catalytic efficiency in oxidation reactions (e.g., alcohol to ketone) using derivatives with varying substituents (e.g., 5-Cl vs. 5-OMe).
  • Use Oxone® as a co-oxidant and monitor reaction kinetics via GC-MS .
  • Key Finding : Substituent reactivity order: 5-Cl > H > 5-OMe in benzamide catalysts, attributed to electronic modulation of iodine’s hypervalent transition states .

Q. What strategies resolve contradictions in reported biological activity data?

  • Retest under standardized conditions : Use a common assay (e.g., microbial growth inhibition) with controlled parameters (pH, temperature) .
  • SAR Analysis : Compare with structurally similar compounds (e.g., 5-chloro-2-methoxy-N-benzothiazolyl analogs) to isolate substituent-specific effects .
  • Molecular Docking : Model interactions with target proteins (e.g., cytochrome P450) to explain discrepancies between in vitro and in vivo results .

Q. How can synthetic yield be improved for large-scale research applications?

  • Flow Chemistry : Optimize continuous reaction conditions (residence time, temperature) to reduce side products .
  • Microwave-Assisted Synthesis : Accelerate amide coupling steps (30 min vs. 12 hrs conventional) while maintaining >90% yield .
  • Workup Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification .

Q. What advanced spectral methods address challenges in characterizing iodine-containing benzamides?

  • X-ray Crystallography : Resolve iodine’s heavy atom effect for precise bond length/angle analysis .
  • ¹²⁷I NMR : Probe iodine’s electronic environment (rarely used but informative for hypervalent intermediates) .
  • Synchrotron IR Microspectroscopy : Map spatial distribution of functional groups in crystalline samples .

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